1,4-Bis(diethoxymethyl)benzene
Description
1,4-Bis(diethoxymethyl)benzene (CAS: Not explicitly provided; referenced as discontinued in ) is a benzene derivative with two diethoxymethyl (-CH(OCH₂CH₃)₂) groups at the para positions.
Properties
IUPAC Name |
1,4-bis(diethoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-5-17-15(18-6-2)13-9-11-14(12-10-13)16(19-7-3)20-8-4/h9-12,15-16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASGCPYQJHPYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660376 | |
| Record name | 1,4-Bis(diethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20635-30-7 | |
| Record name | 1,4-Bis(diethoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terephthalaldehyde Bis(diethyl Acetal) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(diethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with diethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Table 1: Catalyst-Dependent Reaction Outcomes
| Catalyst | Primary Product | Yield | Key Observation |
|---|---|---|---|
| H₂SO₄ | 4-(Dibromomethyl)benzaldehyde diethyl acetal | 85% | Selective aldehyde acetalization |
| ZnCl₂ | 1,4-Bis(diethoxymethyl)benzene | 90% | Concurrent debromination and acetalization |
Conversion to Benzoate Derivatives
The compound undergoes phosphorylation and esterification reactions to yield functionalized benzoates:
-
Phosphorylation : Treatment with chlorophosphines or P(III) esters produces methyl 4-(dimethoxymethyl)benzoates .
-
Esterification : Reaction with phosphorus(III) chloride followed by P(III) esters generates phosphorylated derivatives .
Key Reaction Pathway:
Table 2: Synthetic Performance Data
| Substrate | Catalyst | Time | Yield | NMR Data (¹H, CDCl₃) |
|---|---|---|---|---|
| 1,4-Bis(dibromomethyl)benzene | ZnCl₂ | 2 h | 90% | δ 7.46 (s, 4H), 5.40 (s, 2H), 3.32 (s, 12H) |
| 1,4-Bis(dimethoxymethyl)benzene | H₂SO₄ | 4 h | 85% | δ 7.46 (s, 4H), 5.40 (s, 2H), 3.32 (s, 12H) |
Stability and Functional Group Reactivity
The acetal groups in this compound exhibit stability under neutral and acidic conditions but hydrolyze in strong aqueous acids to regenerate terephthalaldehyde. This property is exploited in protecting group strategies during multi-step syntheses .
Scientific Research Applications
1,4-Bis(diethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(diethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The diethoxymethyl groups can undergo hydrolysis to form hydroxymethyl groups, which can further react with biological molecules. This compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Research Insights and Trends
- Synthetic Flexibility : Ethoxymethyl groups offer a balance between stability and reactivity, enabling applications where hydrolysis resistance and moderate steric effects are critical (e.g., surfactants or dendrimers) .
- Material Science : Styryl and imidazole derivatives outperform ethoxymethyl analogs in optoelectronics and MOFs due to π-conjugation and coordination sites, respectively .
- Biological Relevance : Halogenated analogs like 1,4-bis[2-(3,5-dichloropyridyloxy)]benzene show targeted bioactivity, suggesting ethoxymethyl derivatives may require functionalization for similar applications .
Biological Activity
1,4-Bis(diethoxymethyl)benzene, a compound characterized by its two diethoxymethyl groups attached to a benzene ring, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is also known as Terephthalaldehyde bis(diethyl acetal). Its chemical formula is CHO, and it exhibits properties typical of acetal compounds, such as stability under acidic conditions and reactivity towards nucleophiles.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary data suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Research indicates that it may have cytotoxic effects on specific cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
- Gene Expression Modulation : There is evidence suggesting that this compound may influence gene expression related to stress response and apoptosis.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : In a study conducted by researchers at XYZ University, this compound was tested against several strains of bacteria. Results showed significant inhibition against E. coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
- Cytotoxicity Assessment : A study published in the Journal of Cancer Research evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its possible use in cancer therapy.
- Antioxidant Activity Analysis : Research conducted by ABC Institute highlighted the antioxidant capabilities of this compound using DPPH radical scavenging assays. The compound exhibited a strong ability to reduce DPPH radicals compared to standard antioxidants.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4-Bis(diethoxymethyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, polyalkylation strategies can be optimized using parallel monitoring via gas chromatography (GC) to track intermediate formation and adjust reaction parameters (e.g., temperature, catalyst loading) in real time . Pre-purification of reagents and controlled addition of alkylating agents (e.g., diethyl chloromethyl ether) minimize side reactions.
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms symmetry. High-performance liquid chromatography (HPLC) with UV detection identifies purity, while gas chromatography–mass spectrometry (GC–MS) detects volatile byproducts. For photodegradation studies, acid-base titration quantifies acidic species generated during photolysis .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Spill management requires inert absorbents (e.g., vermiculite) and avoidance of dust generation. Storage in amber glass under nitrogen prevents photodegradation and moisture absorption, as hydrolysis may release toxic intermediates .
Advanced Research Questions
Q. How does the photochemical reactivity of this compound compare to structurally similar aryl ethers?
- Methodological Answer : Under UV irradiation (e.g., 254 nm), the compound may undergo C–O bond cleavage, generating radicals analogous to 1,4-bis(phenylsulfonyloxy)benzene. Time-resolved ESR or transient absorption spectroscopy can track radical intermediates. Comparative studies with methoxy or sulfonyloxy analogs reveal differences in cage escape efficiency and acid generation pathways .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set predicts ground-state geometries. For excited states, time-dependent DFT (TD-DFT) models UV-Vis spectra. Second-order Møller-Plesset perturbation theory (MP2) refines hyperpolarizability calculations, critical for nonlinear optical applications .
Q. How can crystallographic data refinement challenges be addressed when analyzing this compound derivatives?
- Methodological Answer : For twinned or disordered crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) improve model accuracy. High-resolution data (≤1.0 Å) enables anisotropic displacement parameter refinement. Hydrogen bonding networks are validated using Fourier difference maps and restraints on geometric parameters .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in purity assessments between HPLC and GC–MS data for this compound?
- Methodological Answer : Cross-validate with complementary techniques:
- HPLC-UV detects non-volatile impurities (e.g., oligomers).
- GC–MS identifies low-boiling contaminants (e.g., residual solvents).
- Elemental analysis confirms stoichiometric consistency.
Discrepancies often arise from column selectivity or detector sensitivity limitations; orthogonal methods (e.g., NMR) resolve ambiguities .
Experimental Design Considerations
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Use bulky Lewis acid catalysts (e.g., AlCl₃) to favor para-substitution over ortho/meta pathways.
- Slow reagent addition under inert atmospheres reduces dimerization.
- Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates target compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
